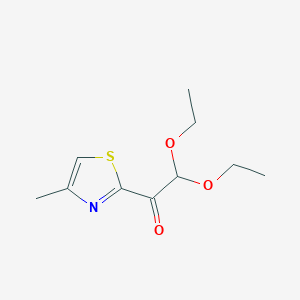![molecular formula C15H14ClNO5S B2559470 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid CAS No. 380342-61-0](/img/structure/B2559470.png)
2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid is a chemical compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.79 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Herbicide Degradation and Environmental Impact
Research on the degradation of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a relative of 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid, highlights the environmental persistence and potential toxic impacts of these chemicals. Studies have explored the mechanisms of herbicide degradation by ozonation, revealing that intermediate products mainly include aromatic compounds and organic acids, indicating significant mineralization during degradation processes. This underscores the potential for environmental remediation techniques to mitigate the impacts of such herbicides (Wang Da-hui, 2007).
Biological Degradation Approaches
The role of biological agents, particularly bacteria and fungi, in degrading 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied. These organisms offer an effective means for removing harmful compounds from the environment. Specifically, white-rot basidiomycetes have been identified as potent bioconversion agents, capable of breaking down 2,4-D and its primary degradation product, 2,4-dichlorophenol (2,4-DCP), thus presenting a viable option for bioremediation (M. P. Serbent et al., 2019).
Atmospheric Degradation Pathways
The atmospheric oxidation of chlorinated aromatic herbicides, including those similar to 2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid, has been examined to understand their environmental fate. Research utilizing oxidative flow reactors coupled with mass spectrometry has elucidated the oxidation pathways of such herbicides, identifying the formation of potentially toxic oxidation products. This highlights the complex interactions between herbicides and environmental factors, which can influence their persistence and toxicity (T. Murschell & D. Farmer, 2018).
Analytical Techniques for Herbicide Detection
Advanced analytical methods, such as coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography, have been developed for the sensitive and selective determination of chlorophenoxy acetic acids in complex matrices. These techniques enable the accurate monitoring of herbicide levels in environmental and biological samples, facilitating the assessment of exposure risks and the effectiveness of degradation processes (F. Omidi et al., 2014).
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfonyl-methylamino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-17(23(20,21)14-8-2-11(16)3-9-14)12-4-6-13(7-5-12)22-10-15(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVMMKOFAYOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)
![(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2559388.png)



![N-(3-acetylphenyl)-2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559395.png)
![3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2559396.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559398.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559400.png)
methanamine](/img/structure/B2559405.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2559408.png)
